molecular formula C27H31N3OS2 B11642010 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11642010
M. Wt: 477.7 g/mol
InChI Key: CZGAWJTWNWLMBI-UHFFFAOYSA-N
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Description

2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of substituted anilines with acetic anhydride to form acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone . The final step involves the removal of the acetyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multi-component reactions that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient synthesis. For example, the use of diethylamine Dess–Martin periodinane as a catalyst-oxidant combination in a sequential, one-pot synthesis has been demonstrated to be effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as Dess–Martin periodinane.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., Dess–Martin periodinane), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its combination of functional groups and its complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H31N3OS2

Molecular Weight

477.7 g/mol

IUPAC Name

2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H31N3OS2/c1-6-18-12-19(26(33-18)32-7-2)23-20(15-28)25(29)30(17-10-8-16(3)9-11-17)21-13-27(4,5)14-22(31)24(21)23/h8-12,23H,6-7,13-14,29H2,1-5H3

InChI Key

CZGAWJTWNWLMBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)C)N)C#N

Origin of Product

United States

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